Bis(2-methacryloyl)oxyethyl disulfide

Beschreibung

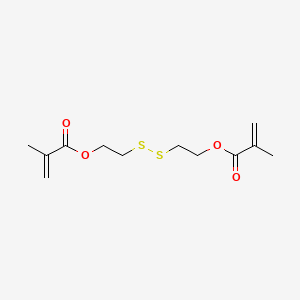

Bis(2-methacryloyl)oxyethyl disulfide (CAS 36837-97-5) is a disulfide-containing dimethacrylate crosslinker with the molecular formula C₁₂H₁₈O₄S₂ and a molecular weight of 290.40 g/mol . It is characterized by a central disulfide (-S-S-) bond flanked by methacryloyloxyethyl groups, enabling its participation in radical polymerization while providing redox-responsive degradation. The disulfide bond is cleavable under reductive conditions, such as in the presence of intracellular glutathione (GSH) at concentrations of 1–11 mM . This compound is widely used in stimuli-responsive polymers, self-healing materials, and drug delivery systems due to its dynamic covalent chemistry and biocompatibility . Applications include:

Eigenschaften

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDNFXSLPGLMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958036 | |

| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36837-97-5 | |

| Record name | 1,1′-(Dithiodi-2,1-ethanediyl) bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36837-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithiodi-2,1-ethanediyl bismethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiodi-2,1-ethanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Inverse Miniemulsion Periphery RAFT for Gel Capsules

Water-in-oil (W/O) emulsions stabilized by poly(2-methacryloyloxyethyl phosphorylcholine)- block-poly(oligoethylene glycol methacrylate) (PMPC- b-POEGMA) were functionalized with DSDMA-crosslinked poly(polyethylene glycol methacrylate) (PPEGMA) shells. The inverse miniemulsion approach enabled colloidal stability in both chloroform and water. DSDMA’s disulfide bonds facilitated reductively responsive drug release, with fluorescein-conjugated dextran (FITC-Dex) liberation rates doubling in the presence of dithiothreitol.

Table 1: Key Parameters for PPEGMA Gel Capsule Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Crosslinker | DSDMA (5–10 mol%) | |

| Emulsion Stabilizer | PMPC- b-POEGMA | |

| Drug Release (with DTT) | 80% in 4 hours | |

| Particle Size | 150–200 nm |

Atom Transfer Radical Polymerization (ATRP) Grafting-From Macroinitiators

DSDMA’s methacryloyl groups facilitate grafting-from ATRP to synthesize bottlebrush polymers with degradable backbones. Macroinitiators synthesized via RAFT copolymerization of LA and 2-(2-(bromoisobutyryl)oxy)ethyl acrylate (BiBOEA) were crosslinked with DSDMA to install initiation sites for side-chain growth. Subsequent ATRP of tri(ethylene glycol) methyl ether acrylate (TEGA) yielded water-soluble bottlebrushes with molar masses up to 2,700 kg/mol and Đ = 1.53.

Table 2: ATRP Conditions for Side-Chain Grafting

| Macroinitiator DP | Monomer | Time (h) | Conversion (%) | Mₙ,MALS (kg/mol) | Đ |

|---|---|---|---|---|---|

| 140 | TEGA | 3.0 | 10 | 921 | 1.36 |

| 220 | DMEAA | 4.0 | 8.0 | 4,780 | 1.28 |

| 430 | CBMA | 1.0 | 50 | 3,700 | 1.16 |

This table, adapted from ref, illustrates DSDMA’s role in enabling diverse side-chain functionalities, including cationic (N,N-dimethylethylammonium acrylate*) and zwitterionic (carboxybetaine methacrylate) motifs.

Reductive Degradation Kinetics and Biocompatibility

DSDMA-crosslinked polymers exhibit predictable degradation profiles tied to disulfide bond cleavage. In micellar systems, 0.65 mM dithiothreitol induced complete degradation within 1 hour, whereas controls showed <10% release. Cytotoxicity assays confirmed biocompatibility, with >90% cell viability post-degradation. These properties are critical for drug delivery applications where spatiotemporal release is required.

Analyse Chemischer Reaktionen

Oxidation Reactions

DSDMA undergoes oxidation at its disulfide bond, forming sulfoxides or sulfones depending on reaction conditions. This process is critical for tuning material stability under oxidative environments.

Reagents and Conditions

| Oxidizing Agent | Reaction Conditions | Major Product |

|---|---|---|

| H₂O₂ | Aqueous solution, RT | Sulfoxides |

| Peracids (e.g., mCPBA) | Organic solvent, 0–25°C | Sulfones |

-

Mechanism : The disulfide bond reacts with electrophilic oxygen donors, forming intermediate sulfenic acids before progressing to sulfoxides (one oxygen atom) or sulfones (two oxygen atoms) .

-

Applications : Oxidation stabilizes DSDMA-derived polymers in oxidative environments, such as extracellular matrices .

Reduction Reactions

The disulfide bond in DSDMA is reversibly cleaved under reductive conditions, producing thiols (-SH). This reaction underpins its use in redox-responsive drug delivery systems.

Reducing Agents and Kinetics

| Agent | Conditions | Reduction Efficiency |

|---|---|---|

| DTT (Dithiothreitol) | pH 7.4, 37°C | >90% in 1 hour |

| TCEP (Tris(2-carboxyethyl)phosphine) | pH 5–8, RT | ~100% in 30 minutes |

-

Mechanism : Thiol-disulfide exchange occurs via nucleophilic attack by the reducing agent, breaking the S-S bond and generating two thiol-terminated fragments .

-

Applications : Controlled degradation of DSDMA-crosslinked nanogels in cancer cells (high glutathione concentrations) .

Thiol-Disulfide Exchange Reactions

DSDMA participates in dynamic thiol-disulfide exchange, enabling reversible polymer network reconfiguration.

Key Factors Influencing Exchange Rates

| Factor | Effect on Reactivity |

|---|---|

| pH 8–9 | Maximizes thiolate (-S⁻) formation, accelerating exchange |

| Electron-donating groups (e.g., -OCH₃) | Stabilize transition state, increasing rate |

| High [Thiol] | Shifts equilibrium toward disulfide reduction |

-

Mechanism : The exchange proceeds via a radical or ionic pathway, depending on the presence of thiyl radicals (RS·) .

-

Applications : Self-healing coatings and recyclable polymers .

Radical Reactions and Disulfide Metathesis

Mechanical or thermal stress generates thiyl radicals (RS·) from DSDMA’s disulfide bonds, enabling bond rearrangement.

Experimental Data

-

Radical Generation : UV irradiation (254 nm) or mechanical grinding produces thiyl radicals .

-

Recombination Efficiency : >80% self-healing efficiency in poly(DSDMA) nanocomposites after 12 hours at 25°C .

Kinetic Parameters

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | ~50 kJ/mol |

| Rate Constant (k) | 1.2 × 10⁻³ s⁻¹ |

Photocuring and Degradation

DSDMA undergoes competitive photocuring (polymerization) and UV-induced degradation.

Photoreaction Outcomes

| Condition | Dominant Process | Resultant Material Properties |

|---|---|---|

| UV (365 nm) + Photoinitiator | Methacrylate polymerization | Crosslinked hydrogel (Storage modulus: 12 kPa) |

| UV (254 nm) without inhibitor | Disulfide cleavage | Depolymerization (Mw reduction: 70%) |

-

Mechanism :

Substitution Reactions

The methacrylate groups in DSDMA react with nucleophiles, enabling functionalization.

Representative Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Primary amines | pH 9, 50°C | Amide-functionalized DSDMA |

| Thiols | RT, catalytic base | Thioether-linked derivatives |

Environmental and Stability Considerations

DSDMA’s reactivity is modulated by environmental factors:

| Factor | Effect on DSDMA |

|---|---|

| [Thiol] > 1 mM | Accelerates disulfide reduction |

| pH < 5 | Protonates thiols, inhibiting exchange |

| Temperature > 60°C | Increases radical-mediated degradation |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₈O₄S₂

- Molecular Weight : 290.40 g/mol

- Functional Groups : Contains methacrylate and disulfide functionalities, allowing for versatile polymerization and crosslinking reactions.

Chemistry Applications

Crosslinking Agent : BMOD is extensively used as a crosslinker in the synthesis of:

- Reduction-Responsive Molecularly Imprinted Polymers (MIPs) :

| Application | Description |

|---|---|

| MIPs Synthesis | Utilizes BMOD to create smart drug delivery systems that respond to specific stimuli. |

Biological Applications

Self-Healing Polymer Nanocomposites : BMOD plays a crucial role in developing self-healing materials through dynamic disulfide exchange reactions. These materials can autonomously repair damage, making them suitable for various applications in coatings and electronics .

| Application | Description |

|---|---|

| Self-Healing Materials | Incorporates BMOD to enable materials to recover from mechanical damage autonomously. |

Medical Applications

Zwitterionic Hydrogels : BMOD is utilized in synthesizing zwitterionic hydrogels, which are crucial for effective drug delivery systems due to their structural stability and redox-responsiveness. These hydrogels can release drugs in a controlled manner under specific conditions, such as the presence of reducing agents like glutathione (GSH) .

Case Study: Drug Delivery Systems

A study demonstrated that BMOD-based zwitterionic hydrogels effectively prevented osteosarcoma recurrence by providing localized drug delivery while minimizing systemic side effects . The hydrogels exhibited:

- Redox Responsiveness : Triggered drug release in the presence of reducing agents.

- Structural Stability : Maintained integrity under physiological conditions.

Industrial Applications

BMOD's ability to form stable crosslinks makes it suitable for various industrial applications, including:

- Coatings : Enhances durability and resistance to environmental factors.

- Electronics : Used in encapsulating electronic components due to its thermal stability.

- Packaging : Provides barrier properties essential for food preservation .

| Application | Description |

|---|---|

| Coatings | Improves the mechanical properties and longevity of surface coatings. |

| Electronics | Serves as an encapsulant for sensitive electronic components. |

| Packaging | Enhances the barrier properties of packaging materials. |

Wirkmechanismus

The mechanism by which dithiodi-2,1-ethanediyl bismethacrylate exerts its effects involves the cleavage and formation of disulfide bonds. The disulfide bonds can be cleaved under specific conditions, allowing the compound to undergo mercaptan-disulfide exchange reactions. This property enables the formation of covalent cross-links in polymer systems, contributing to the compound’s redox sensitivity and self-healing capabilities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bis(2-methacryloyl)oxyethyl disulfide is compared to other crosslinkers based on responsiveness, degradation triggers, and applications (Table 1).

Table 1: Comparative Analysis of this compound and Similar Crosslinkers

| Compound | Responsiveness | Degradation Trigger | Key Applications | Advantages | Limitations |

|---|---|---|---|---|---|

| This compound | Redox (GSH) | Intracellular GSH | Drug delivery, self-healing | Redox-responsive, self-healing, biocompatible | Limited to GSH-rich environments |

| Tetraethylene glycol dimethacrylate (TEGDMA) | Non-responsive | N/A | Stable hydrogels, coatings | High mechanical stability | No biodegradability |

| N,N′-bis(2-acryloyl)cystamine (BAC) | Redox (GSH) | Intracellular GSH | Molecularly imprinted polymers | Similar redox sensitivity to DSDMA | Acrylate-based; potential polymerization differences |

| PLA-b-PEGDMA | Hydrolytic | Aqueous hydrolysis | Sustained drug release | Controlled degradation in aqueous media | Slow degradation in non-aqueous systems |

| Polycaprolactone dimethacrylate (PCL-DMA) | Hydrolytic | Enzymatic/hydrolytic | Long-term biocompatibility | Tunable degradation rates | Less responsive to redox signals |

Key Findings from Comparative Studies

Redox Responsiveness vs. Non-Responsive Crosslinkers this compound outperforms non-responsive crosslinkers like TEGDMA in drug delivery. In ovarian cancer cells (OVCAR-3), DSDMA-based nanogels induced higher cell death than TEGDMA due to GSH-triggered release . TEGDMA provides superior mechanical stability but lacks biodegradability, making it unsuitable for intracellular applications .

Comparison with Other Disulfide Crosslinkers Both DSDMA and BAC enable redox-responsive degradation, but DSDMA’s methacrylate backbone may offer better compatibility with methacrylate-based polymers (e.g., PEGMA) during synthesis .

Hydrolytic vs. Redox Degradation

- PLA-b-PEGDMA and PCL-DMA degrade via hydrolysis, making them suitable for sustained release in aqueous environments. However, they lack the rapid, stimuli-triggered release of DSDMA in redox-active tumor microenvironments .

Self-Healing Properties DSDMA enables dynamic disulfide exchange, allowing autonomous repair of hydrogels. In contrast, hydrogen-bonded or ionically crosslinked systems (e.g., NAGA/CBAA hydrogels) rely on weaker interactions, which may compromise mechanical strength .

Biocompatibility and Structural Compatibility DSDMA’s molecular weight (~290 g/mol) and chain length are comparable to TEGDMA, allowing it to serve as a drop-in replacement with added functionality .

Biologische Aktivität

Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a disulfide-based compound that has garnered attention for its unique properties and applications in biological systems. This compound serves as a crosslinker in the synthesis of various polymers, particularly those designed for biomedical applications, including drug delivery systems and self-healing materials. Understanding its biological activity is crucial for optimizing its use in these fields.

- Empirical Formula : CHOS

- Molecular Weight : 290.40 g/mol

- CAS Number : 36837-97-5

- Synonyms : DSDMA, Disulfide-based dimethacrylate

DSDMA exhibits biological activity primarily through its redox-responsive properties and ability to form dynamic disulfide bonds. These characteristics enable it to participate in several biological processes:

- Redox Responsiveness : DSDMA can undergo reduction reactions, leading to the cleavage of disulfide bonds. This property is utilized in drug delivery systems where the release of therapeutic agents can be triggered by the redox state of the environment, such as higher concentrations of glutathione (GSH) found in cancer cells .

- Self-Healing Properties : The dynamic nature of disulfide bonds allows materials incorporating DSDMA to exhibit self-healing capabilities. When these materials are mechanically damaged, thiyl radicals generated from broken disulfide bonds can recombine, restoring structural integrity .

- Biocompatibility : Research indicates that DSDMA-based polymers are biocompatible, making them suitable for various medical applications, including tissue engineering and drug delivery .

Applications in Drug Delivery

The incorporation of DSDMA into polymeric structures enhances their functionality as drug delivery vehicles:

- Zwitterionic Hydrogels : DSDMA has been used to create zwitterionic hydrogels that are responsive to redox conditions, allowing for controlled drug release in response to cellular environments .

- Nanoparticles for Dual Drug Release : Studies have demonstrated that nanoparticles crosslinked with DSDMA can achieve dual drug release profiles, responding effectively to both pH and redox stimuli .

Case Study: Drug Release Dynamics

A study explored the release dynamics of doxorubicin (DOX) from disulfide-linked micelles under varying redox conditions:

- Results : Micelles containing DSDMA released approximately 70% of DOX when exposed to GSH, compared to 90% from diselenide-linked micelles under similar conditions. This highlights the potential of DSDMA in creating effective drug delivery systems tailored for specific cancer types .

| Condition | DOX Release (%) |

|---|---|

| Control (PBS at 37 °C) | 60% |

| Disulfide Micelles (1% H₂O₂) | 40% |

| Diselenide Micelles (1% H₂O₂) | 65% |

| Disulfide Micelles (10 mM GSH) | 70% |

| Diselenide Micelles (10 mM GSH) | 90% |

Q & A

Q. Characterization methods :

- Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for particle size and morphology .

- Near-IR photorheometry to determine gel-point conversion and polymerization kinetics .

- Reduction assays (e.g., using tris(2-carboxyethyl)phosphine) to validate disulfide bond cleavage .

Basic: How does BMOD enable self-healing properties in hydrogels, and what experimental protocols validate this functionality?

BMOD’s disulfide bonds undergo dynamic exchange reactions (e.g., thiol-disulfide exchange), allowing reversible network reformation after damage. Key steps include:

- Synthesis : BMOD is copolymerized with methacrylic acid or acrylates in aqueous solutions. For instance, Yang et al. used BMOD as a crosslinker to create antibacterial hydrogels with 80–90% self-healing efficiency .

- Validation :

Advanced: How can researchers resolve contradictions in BMOD’s impact on polymerization stress in dental resins?

Evidence from dental resin studies shows BMOD increases polymerization stress compared to thiol-based additives (e.g., TMP), which reduce stress by delaying gelation via chain-transfer mechanisms . To address this contradiction:

- Experimental variables to optimize :

- Analytical tools :

- Bioman stress tester for real-time stress monitoring .

- Dynamic mechanical analysis (DMA) to decouple disulfide exchange from chain-transfer effects .

Advanced: What strategies optimize BMOD’s role in redox-responsive nanogels for drug delivery?

BMOD-based nanogels degrade under reducing conditions (e.g., intracellular glutathione). Optimization strategies include:

- Co-monomer design : Combine BMOD with methacrylic acid for pH/redox dual-responsive networks. For S-propranolol delivery, a monomer:crosslinker:template ratio of 8:40:1 achieved >90% drug release under reducing conditions .

- Degradation profiling :

- MALDI-TOF mass spectrometry to identify degradation products .

- DLS/TEM to track nanoparticle disassembly kinetics .

- In vitro testing : Use reducing agents (e.g., DTT) to simulate intracellular environments and quantify payload release .

Advanced: How do BMOD-containing polymers perform in dynamic covalent networks compared to other disulfide crosslinkers?

BMOD’s performance depends on steric accessibility of disulfide bonds and polymer backbone flexibility :

- Comparison with BAC (N,N′-bis(acryloyl)cystamine) :

- Benchmarking :

Basic: What safety and handling protocols are recommended for BMOD in laboratory settings?

While BMOD-specific SDS data is limited, general protocols for disulfide monomers include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.